molecular formula C18H13N3O3S B5729433 3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate

3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate

Cat. No.: B5729433
M. Wt: 351.4 g/mol
InChI Key: NDIOZVQMYROKKZ-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyridine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate typically involves the condensation of 2-(pyridin-4-ylcarbonyl)hydrazine with an aldehyde or ketone containing a thiophene ring. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions that can be scaled up efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce hydrazines .

Scientific Research Applications

3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(14-6-8-19-9-7-14)21-20-12-13-3-1-4-15(11-13)24-18(23)16-5-2-10-25-16/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIOZVQMYROKKZ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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